![molecular formula C6H2F6S B3033131 2,5-Bis(trifluoromethyl)thiophene CAS No. 87721-33-3](/img/structure/B3033131.png)
2,5-Bis(trifluoromethyl)thiophene
Overview
Description
2,5-Bis(trifluoromethyl)thiophene is a chemical compound with the molecular formula C6H2F6S. It has a molecular weight of 220.14 g/mol. This compound is a type of thiophene, a class of heterocyclic compounds that have been of interest to scientists due to their potential biological activity and their role in the development of advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives, including 2,5-Bis(trifluoromethyl)thiophene, has been a topic of interest in recent years. One approach involves the heterocyclization of various substrates . Another method involves the cyclization of readily available S-containing alkyne substrates . A specific example of a synthesis approach for a related compound, 2,5-bis(trifluoromethyl)terephthalic acid, involves a solvothermal reaction with manganese chloride tetrahydrate, nickel sulfate hexahydrate, and cobalt nitrate hexahydrate .Molecular Structure Analysis
The molecular structure of 2,5-Bis(trifluoromethyl)thiophene is characterized by the presence of a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . The compound also contains two trifluoromethyl groups attached to the thiophene ring.Scientific Research Applications
Soluble Semiconductors
Fluorinated thiophenes, including 2,5-bis(trifluoromethyl)thiophene, are widely used as soluble semiconductors. These materials exhibit excellent charge transport properties, making them valuable for organic electronics. Researchers have explored their application in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) .
Other Applications
Additional research areas include investigating the use of these compounds in liquid crystals, drug delivery systems, and materials with high thermal stability.
Safety and Hazards
Future Directions
Thiophene derivatives, including 2,5-Bis(trifluoromethyl)thiophene, continue to be a topic of interest in scientific research due to their potential applications in various fields. Recent advances in the synthesis of thiophene derivatives by cyclization of functionalized alkynes have allowed a significant step forward toward a direct and atom-economical entry to this very important class of aromatic heterocycles .
Mechanism of Action
Target of Action
Fluorinated thiophene derivatives are known to have a variety of applications and biological effects . They are widely used as soluble semiconductors , polymers , blue light emitting materials , and liquid crystals . Some of them represent potent selective class II histone deacetylase (HDAC) inhibitors , agonists of sphingosine-1-phosphate (S1P) receptors , and some reveal fungicidal properties , anti-inflammatory, and immunoregulatory activity .
Mode of Action
It’s known that the compound is used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that thiophene derivatives play a significant role in various biological effects . For instance, they exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Result of Action
It’s known that some fluorinated thiophene derivatives represent potent selective class ii histone deacetylase (hdac) inhibitors , agonists of sphingosine-1-phosphate (S1P) receptors , and some reveal fungicidal properties , anti-inflammatory, and immunoregulatory activity .
Action Environment
It’s known that the compound is used in suzuki–miyaura (sm) cross-coupling reactions , which are known for their exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
2,5-bis(trifluoromethyl)thiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F6S/c7-5(8,9)3-1-2-4(13-3)6(10,11)12/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POAZWYVLVJSZEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431579 | |
Record name | 2,5-bis(trifluoromethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
87721-33-3 | |
Record name | 2,5-bis(trifluoromethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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